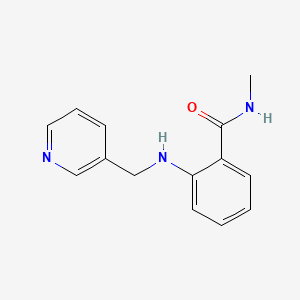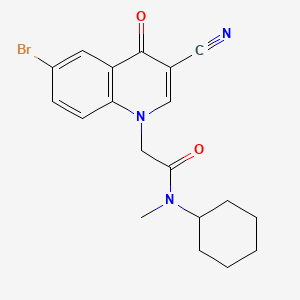
N-methyl-2-(pyridin-3-ylmethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(pyridin-3-ylmethylamino)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamides and has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology.
Wirkmechanismus
The mechanism of action of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, N-methyl-2-(pyridin-3-ylmethylamino)benzamide can induce the expression of genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-methyl-2-(pyridin-3-ylmethylamino)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and disrupt the cell cycle. In vivo studies have shown that N-methyl-2-(pyridin-3-ylmethylamino)benzamide can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is its potency and specificity towards cancer cells. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to exhibit minimal toxicity towards normal cells, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. One of the most promising directions is the development of novel anticancer drugs based on the structure of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. Researchers are currently exploring the potential of modifying the structure of N-methyl-2-(pyridin-3-ylmethylamino)benzamide to enhance its efficacy and bioavailability. Another future direction is the investigation of the potential applications of N-methyl-2-(pyridin-3-ylmethylamino)benzamide in other fields of scientific research, such as biotechnology and pharmacology. Overall, the future of N-methyl-2-(pyridin-3-ylmethylamino)benzamide research looks promising, and it is likely that this compound will continue to be a subject of interest in scientific research for years to come.
Synthesemethoden
The synthesis of N-methyl-2-(pyridin-3-ylmethylamino)benzamide involves the reaction between 3-aminomethylpyridine and 2-bromo-N-methylbenzamide in the presence of a palladium catalyst. The reaction proceeds through a coupling reaction, which results in the formation of N-methyl-2-(pyridin-3-ylmethylamino)benzamide. This synthesis method has been optimized to obtain high yields of N-methyl-2-(pyridin-3-ylmethylamino)benzamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-methyl-2-(pyridin-3-ylmethylamino)benzamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity. N-methyl-2-(pyridin-3-ylmethylamino)benzamide has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of novel anticancer drugs.
Eigenschaften
IUPAC Name |
N-methyl-2-(pyridin-3-ylmethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-15-14(18)12-6-2-3-7-13(12)17-10-11-5-4-8-16-9-11/h2-9,17H,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEVATDJJQHYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyridin-3-ylmethylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B7635045.png)
![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)
![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![1-[3-[(3-Phenyl-1,2-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B7635066.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![2-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-phenyltetrazole](/img/structure/B7635078.png)
![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)
![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(2-methylpropoxy)piperidin-1-yl]methanone](/img/structure/B7635130.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7635136.png)

